

Application Notes and Protocols for Solution-Phase Synthesis Using Z-Ala-OH

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Compound of Interest

Compound Name: Z-Ala-OMe

Cat. No.: B554440

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These application notes provide detailed protocols for the solution-phase synthesis of dipeptides using N-benzyloxycarbonyl-L-alanine (Z-Ala-OH) as a key building block. The procedures outlined are fundamental in peptide chemistry and are widely applicable in drug discovery and development for the synthesis of peptide-based therapeutics, enzyme inhibitors, and other bioactive molecules.

Introduction

Solution-phase peptide synthesis (SPPS) is a classical and versatile method for constructing peptides. It offers flexibility in scale and allows for the purification and characterization of intermediates at each step, ensuring the purity of the final product. The use of the benzyloxycarbonyl (Z) group for N-terminal protection and a methyl ester (-OMe) for C-terminal protection is a common strategy. The Z-group is stable under various coupling conditions and can be selectively removed by catalytic hydrogenation.

This document provides a step-by-step guide for the synthesis of a model dipeptide, Z-Ala-Gly-OMe, through the coupling of Z-Ala-OH and Glycine methyl ester hydrochloride (H-Gly-OMe·HCl). Two common coupling methods are detailed: the use of dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent.

Experimental Protocols

Synthesis of Z-Ala-Gly-OMe using DCC/HOBt

This protocol details the coupling of Z-Ala-OH with H-Gly-OMe·HCl using DCC as the coupling agent and HOBt as an additive to suppress racemization and improve efficiency.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- N-benzyloxycarbonyl-L-alanine (Z-Ala-OH)
- Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Ethyl acetate (EtOAc)
- 1 N HCl solution
- Saturated NaHCO₃ solution
- Saturated NaCl (brine) solution
- Anhydrous Na₂SO₄ or MgSO₄
- Silica gel for column chromatography

Procedure:

- Preparation of the Amine Component: In a round-bottom flask, dissolve Glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. To this suspension, add triethylamine (1.1 eq) dropwise at 0 °C (ice bath) with stirring. Stir the mixture for 15-20 minutes to liberate the free amine.

- **Activation of the Carboxylic Acid:** In a separate flask, dissolve Z-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C.
- **Coupling Reaction:** To the solution of Z-Ala-OH and HOBt, add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 20-30 minutes at 0 °C.
- Add the previously prepared cold solution of H-Gly-OMe to the activated Z-Ala-OH mixture.
- Allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours).
- **Work-up:**
 - Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
 - Combine the filtrates and wash sequentially with 1 N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude Z-Ala-Gly-OMe by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- **Characterization:** Characterize the purified product by TLC, NMR, IR, and Mass Spectrometry.

Synthesis of Z-Ala-Gly-OMe using EDC/Oxyma Pure

This protocol provides an alternative coupling method using the water-soluble carbodiimide EDC, which simplifies the removal of the urea byproduct. Oxyma Pure is used as an effective activating agent.

Materials:

- N-benzyloxycarbonyl-L-alanine (Z-Ala-OH)

- Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
- Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)/N,N-Dimethylformamide (DMF) (1:1), anhydrous
- Ethyl acetate (EtOAc)
- 1 N HCl solution
- 1 N Na₂CO₃ solution
- Saturated NaCl (brine) solution
- Anhydrous MgSO₄

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask under a nitrogen atmosphere, dissolve EDC·HCl (1.0 eq) in a 1:1 mixture of anhydrous DCM and DMF. Cool the solution to 0 °C in an ice bath.
- **Activation:** To the cold solution, add Z-Ala-OH (1.0 eq) and Oxyma Pure (1.0 eq) as solids.
- **Addition of Amine:** After 2 minutes of pre-activation, add H-Gly-OMe·HCl (1.0 eq) as a solid, followed by the dropwise addition of DIPEA (1.0 eq).
- **Coupling Reaction:** Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
- **Work-up:**
 - Remove the solvent by rotary evaporation.
 - Dissolve the oily residue in EtOAc (200 mL).

- Wash the organic solution sequentially with 1 N HCl (3 x 100 mL), 1 N Na₂CO₃ (3 x 100 mL), and saturated brine (3 x 100 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification and Characterization: Purify the crude product by flash column chromatography and characterize as described in section 2.1.

N-Terminal Deprotection of Z-Ala-Gly-OMe

The removal of the Z-group is typically achieved by catalytic hydrogenation, yielding the free amine of the dipeptide.

Materials:

- Z-Ala-Gly-OMe
- Palladium on charcoal (10% Pd/C)
- Methanol (MeOH) or Ethanol (EtOH)
- Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

- Dissolve Z-Ala-Gly-OMe in methanol in a round-bottom flask.
- Carefully add 10% Pd/C catalyst (approximately 10% by weight of the peptide).
- Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
- Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.
- Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
- Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

- Combine the filtrates and evaporate the solvent under reduced pressure to obtain H-Ala-Gly-OMe.

Data Presentation

The following tables summarize typical yields and characterization data for Z-protected dipeptide methyl esters synthesized via solution-phase methods.

Table 1: Reaction Yields for Synthesis of Z-Dipeptide-OMe

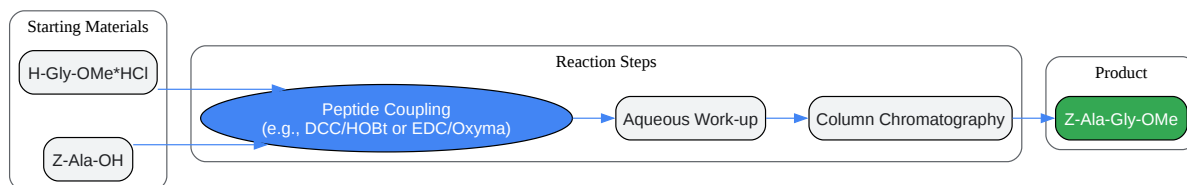
Dipeptide	Coupling Method	Yield (%)	Reference
Z-Ala-Gly-OMe	DCC/HOBt	85-95	General expectation
Z-Ala-Gly-OMe	EDC/Oxyma Pure	80-90	
Z-Ala-Ala-OMe	Not specified	>90	

Table 2: Characterization Data for Z-Ala-Gly-OMe

Property	Data	Reference
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₅	
Molecular Weight	294.30 g/mol	
Appearance	White solid	
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.35 (m, 5H, Ar-H), 6.60 (br s, 1H, NH), 5.40 (br d, 1H, NH), 5.12 (s, 2H, CH ₂ -Ph), 4.35 (m, 1H, α-CH Ala), 4.02 (d, 2H, α-CH ₂ Gly), 3.75 (s, 3H, OCH ₃), 1.40 (d, 3H, β-CH ₃ Ala)	
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 172.5, 169.8, 156.2, 136.3, 128.5, 128.1, 128.0, 67.1, 52.4, 50.5, 41.2, 18.7	
Mass Spec (ESI-MS)	m/z 295.1 [M+H] ⁺ , 317.1 [M+Na] ⁺	
IR (KBr, cm ⁻¹)	~3300 (N-H stretch), ~1740 (C=O ester), ~1690 (C=O urethane), ~1650 (C=O amide)	

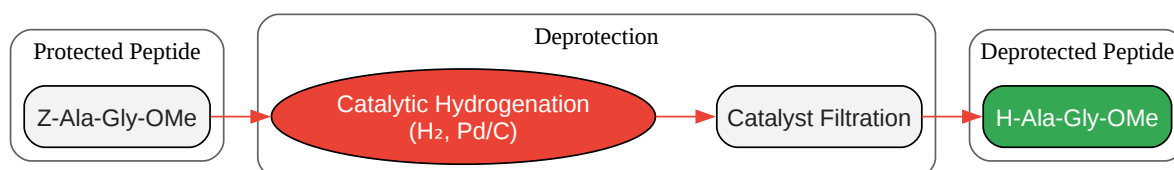
Mandatory Visualizations

The following diagrams illustrate the key workflows in the solution-phase synthesis of a dipeptide using Z-Ala-OH.



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Caption: Workflow for the synthesis of Z-Ala-Gly-OMe.



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